Cas no 1806516-95-9 (2-Amino-4-bromo-5-methylthio-1H-benzimidazole)

2-Amino-4-bromo-5-methylthio-1H-benzimidazole 化学的及び物理的性質
名前と識別子
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- 2-Amino-4-bromo-5-methylthio-1H-benzimidazole
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- インチ: 1S/C8H8BrN3S/c1-13-5-3-2-4-7(6(5)9)12-8(10)11-4/h2-3H,1H3,(H3,10,11,12)
- InChIKey: FWJMYIKDKFZSAT-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC2=C1N=C(N)N2)SC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 192
- トポロジー分子極性表面積: 80
- 疎水性パラメータ計算基準値(XlogP): 2.3
2-Amino-4-bromo-5-methylthio-1H-benzimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061007044-500mg |
2-Amino-4-bromo-5-methylthio-1H-benzimidazole |
1806516-95-9 | 98% | 500mg |
$1,130.22 | 2022-03-31 | |
Alichem | A061007044-1g |
2-Amino-4-bromo-5-methylthio-1H-benzimidazole |
1806516-95-9 | 98% | 1g |
$1,963.52 | 2022-03-31 | |
Alichem | A061007044-250mg |
2-Amino-4-bromo-5-methylthio-1H-benzimidazole |
1806516-95-9 | 98% | 250mg |
$898.60 | 2022-03-31 |
2-Amino-4-bromo-5-methylthio-1H-benzimidazole 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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2-Amino-4-bromo-5-methylthio-1H-benzimidazoleに関する追加情報
Recent Advances in the Study of 2-Amino-4-bromo-5-methylthio-1H-benzimidazole (CAS: 1806516-95-9): A Promising Scaffold in Medicinal Chemistry
The compound 2-Amino-4-bromo-5-methylthio-1H-benzimidazole (CAS: 1806516-95-9) has recently garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties. This benzimidazole derivative serves as a critical scaffold in the development of novel therapeutic agents, particularly in oncology and infectious diseases. Recent studies have explored its potential as a kinase inhibitor, antimicrobial agent, and modulator of key biological pathways, highlighting its broad applicability in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a selective inhibitor of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. The research team synthesized a series of derivatives, including 2-Amino-4-bromo-5-methylthio-1H-benzimidazole, and evaluated their inhibitory activity against CDK2 and CDK4. The results indicated a potent inhibitory effect (IC50 values in the nanomolar range), with promising selectivity over other kinases. Molecular docking studies further elucidated the binding interactions, revealing key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of CDK2.
In addition to its kinase inhibitory properties, this compound has shown remarkable antimicrobial activity. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported its effectiveness against drug-resistant strains of Staphylococcus aureus and Escherichia coli. The presence of the bromo and methylthio substituents was found to enhance membrane permeability and disrupt bacterial biofilms, suggesting a dual mechanism of action. These findings position 2-Amino-4-bromo-5-methylthio-1H-benzimidazole as a potential lead compound for combating antibiotic-resistant infections.
Recent advancements in synthetic methodologies have also facilitated the scalable production of this compound. A 2023 Organic Process Research & Development article detailed a novel one-pot synthesis route using eco-friendly catalysts, achieving a yield of 85% with high purity (>98%). This innovation addresses previous challenges in large-scale synthesis, making the compound more accessible for preclinical and clinical studies.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 2-Amino-4-bromo-5-methylthio-1H-benzimidazole. Current research is focused on structural modifications to improve solubility and metabolic stability while retaining its biological activity. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of this scaffold into viable drug candidates in the coming years.
In conclusion, 2-Amino-4-bromo-5-methylthio-1H-benzimidazole (CAS: 1806516-95-9) represents a multifaceted tool in medicinal chemistry, with demonstrated applications in kinase inhibition and antimicrobial therapy. Continued exploration of its derivatives and mechanisms of action will likely uncover additional therapeutic opportunities, reinforcing its value in modern drug discovery pipelines.
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